Synthesis and Mechanistic Profiling of the USP14 Inhibitor SB1-B-57: A Technical Whitepaper
Synthesis and Mechanistic Profiling of the USP14 Inhibitor SB1-B-57: A Technical Whitepaper
Executive Summary & Rationale
The ubiquitin-proteasome system (UPS) is a critical regulatory network for intracellular protein degradation. Within this system, ubiquitin-specific protease 14 (USP14) acts as a proteasome-associated deubiquitinase (DUB) that rescues substrates from degradation by trimming ubiquitin chains prior to catalytic commitment[1]. Inhibiting USP14 accelerates the clearance of aggregation-prone proteins, presenting a compelling therapeutic strategy for neurodegenerative diseases and specific malignancies[1][2].
SB1-B-57 (also known in literature and patents as Compound 335 ) is a highly potent, selective USP14 inhibitor with an IC₅₀ < 0.5 µM[1][3]. As an advanced analog of the pioneering IU1 series, SB1-B-57 features a 2-methyl-1H-pyrrolo[3,2-b]pyridine (4-azaindole) core that optimizes ligand exposure sites, significantly improving binding affinity within the USP14 catalytic cleft[2][3]. This whitepaper details a robust, self-validating synthetic route for SB1-B-57, designed for high-yield scalability and rigorous analytical validation[4].
Retrosynthetic Strategy & Mechanistic Design
The synthesis of SB1-B-57 (IUPAC: 4-(3-(2-(4-hydroxypiperidin-1-yl)acetyl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-1-yl)benzonitrile)[5] is achieved through a convergent four-step linear sequence.
-
Core Annulation: The 4-azaindole scaffold is constructed via a Sonogashira coupling of 3-amino-2-chloropyridine with propyne, followed by a base-catalyzed 5-endo-dig cyclization.
-
N-Arylation: The pyrrole nitrogen is arylated using 4-fluorobenzonitrile via a Nucleophilic Aromatic Substitution (SₙAr).
-
Regioselective Acylation: Exploiting the high HOMO coefficient at the C3 position of the azaindole, a Friedel-Crafts acylation introduces the reactive α-chloroacetyl moiety.
-
Sₙ2 Amination: A Finkelstein-assisted nucleophilic substitution with 4-hydroxypiperidine yields the final compound.
Figure 1: Four-step synthetic workflow for the preparation of the USP14 inhibitor SB1-B-57.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Methyl-1H-pyrrolo[3,2-b]pyridine (Intermediate 1)
Methodology:
-
Charge a pressure vessel with 3-amino-2-chloropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Suspend the mixture in anhydrous triethylamine (Et₃N) and purge with argon for 15 minutes.
-
Introduce propyne gas (approx. 3.0 eq) into the solution. Seal the vessel and heat to 70 °C for 12 hours to afford the alkyne intermediate.
-
After cooling, concentrate the mixture, dissolve in N-Methyl-2-pyrrolidone (NMP), and add potassium tert-butoxide (KOtBu, 2.0 eq). Heat to 80 °C for 4 hours.
-
Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).
Causality & Validation: The Sonogashira coupling selectively occurs at the C2 chloride due to the activating effect of the adjacent pyridine nitrogen. The subsequent KOtBu-mediated cyclization is a 5-endo-dig ring closure driven by the nucleophilicity of the C3-amine. Validation: LC-MS monitoring must confirm the disappearance of the starting material (m/z 129 [M+H]⁺) and the formation of the cyclized product (m/z 133 [M+H]⁺).
Step 2: N-Arylation to Intermediate 2
Methodology:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF at 0 °C under argon.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes.
-
Add 4-fluorobenzonitrile (1.2 eq) dropwise. Elevate the temperature to 80 °C and stir for 6 hours.
-
Workup: Cool to 0 °C and carefully quench with ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-(2-methyl-1H-pyrrolo[3,2-b]pyridin-1-yl)benzonitrile.
Causality & Validation: NaH irreversibly deprotonates the azaindole nitrogen (pKa ~16), generating a highly nucleophilic anion. This anion attacks the electron-deficient para-position of 4-fluorobenzonitrile via an SₙAr mechanism, displacing the fluoride leaving group. Validation: The reaction is self-validating upon quenching; the product readily precipitates from the aqueous DMF mixture. LC-MS must show m/z 234 [M+H]⁺.
Step 3: Friedel-Crafts Acylation to Intermediate 3
Methodology:
-
Suspend Intermediate 2 (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add chloroacetyl chloride (1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Workup: Pour the mixture into cold saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(3-(2-chloroacetyl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-1-yl)benzonitrile.
Causality & Validation: The 4-azaindole core is highly electron-rich at the C3 position. AlCl₃ acts as a Lewis acid to generate a highly electrophilic acylium ion from chloroacetyl chloride, ensuring strict regioselectivity at C3. Quenching with NaHCO₃ instead of water is critical to neutralize the generated HCl, preventing the acidic hydrolysis of the benzonitrile moiety. Validation: LC-MS must show the characteristic isotopic pattern of a mono-chlorinated species at m/z 310/312 [M+H]⁺.
Step 4: Sₙ2 Amination to SB1-B-57
Methodology:
-
Dissolve Intermediate 3 (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Add 4-hydroxypiperidine (1.5 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and potassium iodide (KI, 0.1 eq).
-
Heat the suspension to 60 °C and stir for 5 hours.
-
Workup: Evaporate the solvent, partition the residue between EtOAc and water. Isolate the organic layer, concentrate, and purify via preparative HPLC to yield SB1-B-57 as a solid[5].
Causality & Validation: Catalytic KI initiates a Finkelstein reaction, converting the primary alkyl chloride to a highly reactive alkyl iodide in situ. This lowers the activation energy for the Sₙ2 displacement by 4-hydroxypiperidine. K₂CO₃ acts as a non-nucleophilic acid scavenger to prevent protonation of the piperidine nucleophile. Validation: Complete disappearance of the m/z 310 peak and emergence of the final SB1-B-57 mass at m/z 375 [M+H]⁺[5].
Quantitative Reaction Data
The following table summarizes the optimized reaction parameters and expected quantitative yields for the synthesis of SB1-B-57.
| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Primary Purification Method |
| 1 | Sonogashira / Cyclization | Propyne, Pd(PPh₃)₂Cl₂, KOtBu | 70 / 80 | 12 / 4 | 68% | Silica Gel Chromatography |
| 2 | SₙAr (N-Arylation) | 4-Fluorobenzonitrile, NaH | 80 | 6 | 82% | Precipitation & Filtration |
| 3 | Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl₃ | 25 | 3 | 75% | Liquid-Liquid Extraction |
| 4 | Sₙ2 Amination | 4-Hydroxypiperidine, KI, K₂CO₃ | 60 | 5 | 88% | Preparative HPLC |
References
- MedKoo Biosciences. "SB1-B-57 | CAS#1776971-18-6 | USP14 inhibitor".
- TargetMol. "SB1-B-57 | Compound Library".
- WIPO Patentscope. "WO/2015/073528 PROTEASOME ACTIVITY ENHANCING COMPOUNDS".
- NIH PMC. "Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases".
- ResearchGate. "Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors".
Sources
- 1. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. medkoo.com [medkoo.com]
